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A Technical Guide to the Biological Synthesis of 4-Octyl Itaconate-13C5

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological synthesis of 4-Octyl Itaconate-¹³C₅, a crucial isotopically labeled derivative of the immunomodulatory metabolite, itaconate. This document outlines the biosynthetic pathway, detailed experimental protocols for the production of ¹³C-labeled itaconic acid via fermentation and subsequent enzymatic esterification to 4-octyl itaconate, and quantitative data from relevant studies.

Introduction

Itaconic acid is a dicarboxylic acid produced by various fungi, most notably Aspergillus terreus. In mammalian immune cells, it is synthesized from the Krebs cycle intermediate cis-aconitate by the enzyme cis-aconitate decarboxylase (CAD), also known as immune-responsive gene 1 (IRG1). The cell-permeable derivative, 4-octyl itaconate, is widely used in research to study the anti-inflammatory and antioxidant effects of itaconate, which are mediated through the activation of the Nrf2 signaling pathway.[1][2] The ¹³C₅-labeled version of 4-octyl itaconate serves as a valuable tracer for metabolic flux analysis and as an internal standard for quantitative mass spectrometry-based studies.[3][4]

The biological synthesis of 4-Octyl Itaconate-¹³C₅ is a two-stage process:

• Fermentative Production of Itaconic Acid-¹³C₅: This stage involves the cultivation of a microorganism, typically Aspergillus terreus, on a ¹³C-labeled carbon source, such as [U-¹³C]-glucose.

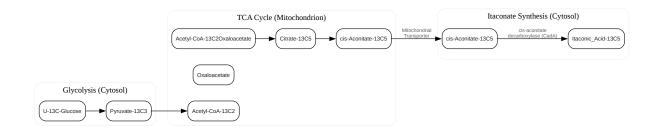


• Enzymatic Esterification: The purified itaconic acid-13C5 is then esterified with 1-octanol to produce 4-octyl itaconate-13C5 using a biocatalyst, such as an immobilized lipase.

Biological Synthesis Pathway of Itaconic Acid-13C5

The biosynthesis of itaconic acid begins with a ¹³C-labeled glucose source, which is metabolized through glycolysis to pyruvate. Pyruvate then enters the tricarboxylic acid (TCA) cycle in the mitochondria. Through a series of enzymatic reactions, the ¹³C carbons are incorporated into cis-aconitate. This intermediate is then transported to the cytosol and decarboxylated by cis-aconitate decarboxylase (CadA) to yield itaconic acid, which retains five of the original six carbons from glucose, hence the ¹³C₅ labeling.[5][6][7][8][9]

Below is a diagram illustrating the metabolic pathway for the biological synthesis of Itaconic $Acid^{-13}C_5$.



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Biosynthesis of Itaconic Acid-¹³C₅ from [U-¹³C]-Glucose.

Experimental Protocols Fermentative Production of Itaconic Acid-13C5



This protocol is based on established methods for itaconic acid fermentation using Aspergillus terreus, adapted for ¹³C labeling.

Materials:

- Aspergillus terreus strain (e.g., ATCC 20514)
- [U-13C]-Glucose (≥98% purity)
- Yeast extract
- (NH₄)₂SO₄
- KH₂PO₄
- MgSO₄·7H₂O
- Trace elements solution (e.g., ZnSO₄·7H₂O, CuSO₄·5H₂O, MnSO₄·H₂O)
- CaCO₃ (for pH control)
- · Antifoaming agent
- Bioreactor (e.g., 5 L stirred-tank)
- High-Performance Liquid Chromatography (HPLC) system for quantification

Procedure:

- Spore Suspension Preparation: Prepare a spore suspension of A. terreus from a potato dextrose agar (PDA) slant by washing with sterile 0.85% NaCl solution containing 0.01% Tween 80.
- Seed Culture: Inoculate a 250 mL flask containing 50 mL of seed medium (20 g/L glucose, 5 g/L yeast extract, 1 g/L KH₂PO₄, 0.5 g/L MgSO₄·7H₂O) with the spore suspension. Incubate at 37°C, 200 rpm for 24-48 hours.
- Fermentation:



- Prepare the fermentation medium in the bioreactor: 100-150 g/L [U-¹³C]-Glucose, 2.5 g/L (NH₄)₂SO₄, 0.5 g/L KH₂PO₄, 1.0 g/L MgSO₄·7H₂O, and trace elements.
- Sterilize the bioreactor and medium.
- Inoculate the bioreactor with the seed culture (10% v/v).
- Maintain the fermentation at 37°C, with an aeration rate of 1 vvm (volume of air per volume of liquid per minute) and agitation at 300-500 rpm.
- Control the pH at 2.5-3.5 by the addition of sterile CaCO₃ or NaOH solution.
- Add an antifoaming agent as needed.
- Monitoring and Harvesting: Monitor the concentration of [U-13C]-glucose and itaconic acid-13C₅ periodically using HPLC. The fermentation is typically carried out for 5-7 days. Harvest the fermentation broth when the glucose is depleted.
- Purification of Itaconic Acid-13C5:
 - Separate the fungal biomass from the fermentation broth by filtration or centrifugation.
 - Acidify the supernatant to pH 1.5-2.0 with concentrated H₂SO₄.
 - Cool the solution to 4°C to crystallize the itaconic acid-¹³C₅.
 - Collect the crystals by filtration and wash with cold water.
 - Recrystallize from water to obtain pure itaconic acid-13C5.
 - Dry the crystals under vacuum.

Enzymatic Synthesis of 4-Octyl Itaconate-13C5

This protocol utilizes an immobilized lipase for the regioselective esterification of itaconic acid¹³C₅.

Materials:



- Itaconic Acid-13C5 (from the previous step)
- 1-Octanol
- Immobilized Candida antarctica Lipase B (CALB, e.g., Novozym® 435)
- Organic solvent (e.g., 2-methyl-2-butanol or toluene)
- Molecular sieves (3 Å)
- Rotary evaporator
- Silica gel for column chromatography

Procedure:

- Reaction Setup: In a round-bottom flask, dissolve itaconic acid-¹³C₅ (1 equivalent) and 1octanol (1.1 equivalents) in the chosen organic solvent.
- Dehydration: Add activated molecular sieves to the mixture to remove water generated during the esterification.
- Enzymatic Reaction: Add immobilized CALB (typically 10% w/w of substrates) to the reaction mixture.
- Incubation: Incubate the reaction at 40-60°C with constant stirring for 24-72 hours.
- Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or HPLC.
- Enzyme Removal: Once the reaction is complete, remove the immobilized enzyme by filtration. The enzyme can be washed with the solvent and reused.
- Purification:
 - Remove the solvent from the filtrate using a rotary evaporator.

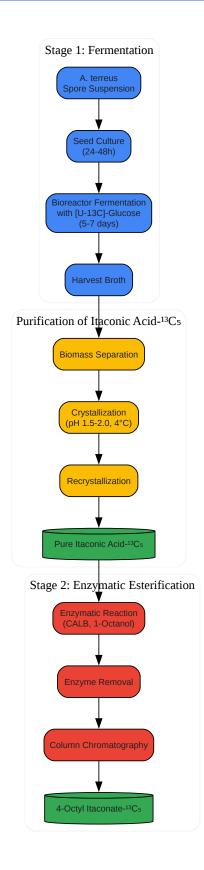


- Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to isolate 4-octyl itaconate-13C₅.
- Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the biological synthesis of 4-Octyl ltaconate- 13 C₅.





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Overall workflow for the synthesis of 4-Octyl Itaconate-13C5.



Quantitative Data

The following tables summarize quantitative data reported in the literature for itaconic acid production and enzymatic esterification. Note that specific yields for the combined synthesis of 4-Octyl Itaconate-¹³C₅ are not readily available and will depend on the optimization of the described protocols.

Table 1: Itaconic Acid Production by Fermentation

Microorgani sm	Carbon Source	Titer (g/L)	Yield (g/g)	Productivity (g/L/h)	Reference
Aspergillus terreus	Glucose	>100	-	-	[5]
Aspergillus terreus (engineered)	Liquefied corn starch	77.6	-	-	[10]
Ustilago maydis (engineered)	Glucose	>80	-	-	[11]
Yarrowia lipolytica (engineered)	Waste cooking oil	54.55	-	0.8	[12]
Escherichia coli (engineered)	Glucose	32	0.37	-	[13]

Table 2: Enzymatic Esterification of Itaconic Acid



Enzyme	Substrates	Solvent	Temperatur e (°C)	Yield (%)	Reference
Candida antarctica Lipase B (CALB)	Dimethyl itaconate, 1,4-butanediol	Diphenyl ether	80	87.7	[14]
Candida antarctica Lipase B (CALB)	Itaconic acid, n-butanol	Toluene	60	>95 (for monobutyl itaconate)	[15]

Conclusion

The biological synthesis of 4-Octyl Itaconate-¹³C₅ is a feasible process that combines microbial fermentation and enzymatic catalysis. By utilizing ¹³C-labeled glucose in a fermentation with high-yielding strains of Aspergillus terreus or other engineered microorganisms, it is possible to produce itaconic acid-¹³C₅. Subsequent regioselective esterification with 1-octanol catalyzed by an immobilized lipase such as CALB provides a green and efficient route to the desired product. This guide provides a foundational framework for researchers to develop and optimize the production of this important isotopically labeled compound for advanced studies in metabolism and drug development.

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